3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate
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Overview
Description
3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate is a complex heterocyclic compound It features a pyrimido[1,2-b]pyridazine core, which is a fused bicyclic system containing both pyrimidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted pyrimidine and pyridazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-butyl-7-methyl-1-(4-methylphenyl)-4-oxo-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate
- 1H-Pyrazolo[3,4-b]pyridines
Uniqueness
3-butyl-1-(4-methylphenyl)-4-oxo-7-phenyl-4H-pyrimido[1,2-b]pyridazin-1-ium-2-olate is unique due to its specific substitution pattern and the presence of both pyrimidine and pyridazine rings
Properties
Molecular Formula |
C24H23N3O2 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3-butyl-1-(4-methylphenyl)-4-oxo-7-phenylpyrimido[1,2-b]pyridazin-1-ium-2-olate |
InChI |
InChI=1S/C24H23N3O2/c1-3-4-10-20-23(28)26(19-13-11-17(2)12-14-19)22-16-15-21(25-27(22)24(20)29)18-8-6-5-7-9-18/h5-9,11-16H,3-4,10H2,1-2H3 |
InChI Key |
KGIVYZLGHDSXKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C([N+](=C2C=CC(=NN2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)C)[O-] |
Origin of Product |
United States |
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